![molecular formula C7H13NO B2797275 1,2,2-Trimethylpyrrolidin-3-one CAS No. 53874-84-3](/img/structure/B2797275.png)
1,2,2-Trimethylpyrrolidin-3-one
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Overview
Description
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .Molecular Structure Analysis
1,2,2-Trimethylpyrrolidin-3-one contains a total of 22 bonds; 9 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The pyrrolidine ring, which is a part of 1,2,2-Trimethylpyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Biological Importance
Pyrrolones and pyrrolidinones, which include 1,2,2-Trimethylpyrrolidin-3-one, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity . This makes them useful in the development of new antimicrobial drugs.
Anticancer Activity
These compounds have also been found to have anticancer activity . This suggests that they could be used in the development of new cancer treatments.
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.
Antidepressant Activity
These compounds have been found to have antidepressant activity . This suggests that they could be used in the development of new treatments for depression.
Anti-HCV Activity
Pyrrolone and pyrrolidinone derivatives have been found to have anti-HCV (Hepatitis C Virus) activity . This suggests that they could be used in the development of new treatments for Hepatitis C.
Synthesis of Alkaloids
Pyrrolidin-2-ones, including 1,2,2-Trimethylpyrrolidin-3-one, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
Aggregation-Induced Emission Enhancement (AIEE) Properties
Pyrrolo[1,2-a]pyrimidines, synthesized as the synthetic applications of NH-pyrroles, exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties . This property could be useful in the development of new materials for optoelectronic devices.
Safety and Hazards
The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, to which this compound belongs, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that various host and drug factors affect the pharmacodynamic action of drugs .
properties
IUPAC Name |
1,2,2-trimethylpyrrolidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)6(9)4-5-8(7)3/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYFDOGPFCQTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCN1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2-Trimethylpyrrolidin-3-one |
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